molecular formula C11H8BrF3N2O B1411519 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide CAS No. 2088942-21-4

3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide

Cat. No.: B1411519
CAS No.: 2088942-21-4
M. Wt: 321.09 g/mol
InChI Key: WZUHMARTGGWPRV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromine atom, a trifluoromethyl group, and a cyano group attached to a phenyl ring, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromo-2-trifluoromethyl-benzonitrile with appropriate reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cycloaddition can produce cyclic compounds with different ring sizes .

Scientific Research Applications

3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, while the cyano group can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)phenyl thiourea

Comparison: Compared to these similar compounds, 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide is unique due to the presence of the cyano group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where the cyano group plays a crucial role .

Properties

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]-2-cyanopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O/c12-8-2-1-6(3-7(5-16)10(17)18)9(4-8)11(13,14)15/h1-2,4,7H,3H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUHMARTGGWPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide
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3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide
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3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide
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3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide
Reactant of Route 6
3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide

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